molecular formula C13H15N3O3S3 B285372 N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B285372
M. Wt: 357.5 g/mol
InChI Key: VQKDKAPQMRLTGA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide, also known as DMAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its normal function. The compound has been shown to exhibit selective binding to specific protein kinases, making it a potentially useful tool for studying the functions of these enzymes in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. These effects have been observed in various cell types, including cancer cells, suggesting that this compound may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has several advantages for use in laboratory experiments, including its selective inhibition of specific protein kinases and its ability to modulate cellular signaling pathways. However, the compound also has limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.

Future Directions

There are several potential future directions for research involving N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide, including the development of new synthetic methods for the compound, the identification of new protein kinase targets, and the evaluation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of this compound in laboratory experiments and to assess its potential toxicity in vivo.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can be synthesized using a combination of chemical reactions involving 2,5-dimethoxybenzaldehyde, thiourea, and methyl iodide. The process involves multiple steps and requires careful control of reaction conditions to obtain high yields of the compound.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit inhibitory effects on various enzymes, including protein kinases, which are involved in the regulation of cellular functions.

Properties

Molecular Formula

C13H15N3O3S3

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H15N3O3S3/c1-18-8-4-5-10(19-2)9(6-8)14-11(17)7-21-13-15-12(20-3)16-22-13/h4-6H,7H2,1-3H3,(H,14,17)

InChI Key

VQKDKAPQMRLTGA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NS2)SC

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NS2)SC

Origin of Product

United States

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